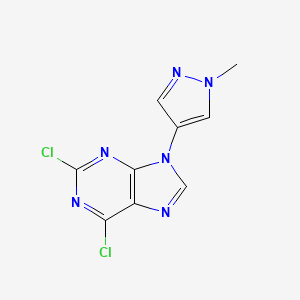

2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine

Beschreibung

2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine is a synthetic purine derivative featuring a 1-methylpyrazole substituent at the N9 position. This compound has garnered attention in medicinal chemistry for its role as a dual casein kinase 1δ/1ε (CK1δ/ε) inhibitor, particularly in breast cancer research . Its synthesis involves N9-alkylation of 2,6-dichloropurine with 1-methyl-1H-pyrazol-4-yl groups under microwave-assisted or conventional alkylation conditions, yielding intermediates for further functionalization .

Eigenschaften

Molekularformel |

C9H6Cl2N6 |

|---|---|

Molekulargewicht |

269.09 g/mol |

IUPAC-Name |

2,6-dichloro-9-(1-methylpyrazol-4-yl)purine |

InChI |

InChI=1S/C9H6Cl2N6/c1-16-3-5(2-13-16)17-4-12-6-7(10)14-9(11)15-8(6)17/h2-4H,1H3 |

InChI-Schlüssel |

TUMYZSXRMYKNMG-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(C=N1)N2C=NC3=C2N=C(N=C3Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and General Strategy

The synthesis of 2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine typically involves:

- Starting from commercially available or easily synthesized 2,6-dichloropurine .

- Introduction of the 1-methyl-1H-pyrazol-4-yl group at the 9-position via nucleophilic substitution or alkylation.

- Multi-step reactions involving nucleophilic aromatic substitution (SNAr) or coupling reactions to install the pyrazole moiety.

This approach leverages the reactivity of the chlorine atoms at positions 2 and 6, which can be substituted or retained depending on the target compound.

Specific Synthetic Procedure (From Patent WO2019217421A1)

- Step 1: Preparation of this compound was achieved by reported procedures yielding approximately 57% yield.

- Step 2: A reaction mixture containing this compound (6 g, 22.30 mmol), (5,6-dichloro-1H-benzo[c]imidazol-2-yl)methanamine dihydrochloride (6.77 g, 23.41 mmol), and 2-propanol (89 mL) was stirred at room temperature.

- Step 3: DIPEA (N,N-Diisopropylethylamine, 19.47 mL, 111 mmol) was added, and the mixture heated at 90 °C for 60 minutes.

- Characterization: The compound was characterized by NMR (1H, 13C, 19F) in DMSO-d6, confirming structure and purity.

Alternative Synthetic Routes (Literature and Research Articles)

Suzuki Coupling and Alkylation: In related purine derivatives, the 9-position alkylation is performed first, followed by substitution at positions 2 and 6 using amines or boronic acid derivatives via Suzuki coupling reactions. Although this exact compound’s pyrazole substituent is introduced differently, the methodology informs synthetic strategies for similar purines.

Nucleophilic Substitution: The 9-position nitrogen of 2,6-dichloropurine can be alkylated with 1-methyl-1H-pyrazol-4-yl derivatives under basic conditions to yield the target compound.

Multi-step Synthesis: Starting from simpler purine derivatives, chlorination at positions 2 and 6 is performed to yield the dichlorinated intermediate, which is then reacted with 1-methyl-1H-pyrazol-4-yl nucleophile to form the final product.

Detailed Reaction Conditions and Yields

Analytical Characterization

-

- Molecular weight confirmed as 269.09 g/mol.

- High purity achieved through chromatographic techniques.

Summary of Preparation Methods

| Methodology | Description | Advantages | Limitations |

|---|---|---|---|

| Direct Alkylation of 2,6-dichloropurine | Reaction with 1-methyl-1H-pyrazol-4-yl nucleophile under basic conditions (DIPEA, 2-propanol) | Straightforward, moderate yield (57%) | Requires careful control of conditions to avoid side reactions |

| Suzuki Coupling (Analogous Methods) | Coupling of boronic acid derivatives with halogenated purines, followed by substitution | Versatile for related purines | Multi-step, requires palladium catalysts and boronic acids |

| Multi-step Chlorination and Substitution | Chlorination of purine core followed by nucleophilic substitution with pyrazole derivatives | Allows precise substitution pattern | More complex, longer synthesis time |

Analyse Chemischer Reaktionen

Substitution Reactions at C-6

The chlorine at C-6 undergoes nucleophilic substitution or transition-metal-catalyzed coupling:

Amination via Buchwald–Hartwig Coupling

Reaction with (5,6-dichloro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride in 2-propanol with DIPEA at 90°C for 60 minutes produces a substituted adenine derivative .

| Parameter | Details | Source |

|---|---|---|

| Solvent | 2-Propanol | |

| Catalyst/Base | DIPEA | |

| Yield | Not explicitly reported | – |

Direct Nucleophilic Substitution

Analogous to other 2,6-dichloropurines, C-6 substitution with amines (e.g., trifluoroethylamine) under basic conditions (e.g., K₂CO₃ in DMF) at 80–90°C is feasible .

Substitution Reactions at C-2

The C-2 chlorine participates in Suzuki couplings or nucleophilic displacements:

Suzuki–Miyaura Coupling

Reaction with pyridyl boronic acids under palladium catalysis introduces aryl/heteroaryl groups. For example:

text2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine + 3-pyridylboronic acid → 2-(3-Pyridyl)-6-chloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine

Typical conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80–100°C .

Hydrazine Functionalization

Replacement with hydrazine generates intermediates for click chemistry or cyclization (e.g., formation of pyrazole derivatives) .

Stability and Side Reactions

-

Thermal Stability : Decomposition observed above 150°C , necessitating low-temperature reactions .

-

Photochemical Sensitivity : Reactions involving light-sensitive intermediates require protection from UV/visible light .

Comparative Reactivity of C-2 vs. C-6

The C-6 position is generally more reactive toward nucleophilic substitution due to electronic effects from the purine ring. Experimental data from analogous compounds suggest:

| Position | Relative Reactivity | Preferred Conditions |

|---|---|---|

| C-6 | Higher | Pd catalysis, polar aprotic solvents |

| C-2 | Moderate | Strong bases, high temperatures |

Key Challenges and Optimization

Wissenschaftliche Forschungsanwendungen

2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various chemical products.

Wirkmechanismus

The mechanism of action of 2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

2,6-Dichloro-9-(tetrahydro-2H-pyran-4-yl)-9H-purine

2,6-Dichloro-9-(3-chlorobenzyl)-9H-purine

Bozepinib [(RS)-2,6-Dichloro-9-(1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl)-9H-purine]

(RS)-2,6-Dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine

2,6-Dichloro-9-(ribofuranosyl)-9H-purine

- Substituent: Ribofuranosyl sugar moiety.

- Molecular Weight : 447.2 g/mol.

Bohemine [2,6-Dichloro-9-(1-methylethyl)-9H-purine]

- Substituent : Isopropyl group.

- Activity : CDK inhibitor used in leukemia treatment .

- Molecular Weight : 231.1 g/mol.

Pharmacological Comparisons

- Target Selectivity : The pyrazole substituent in the target compound confers selectivity toward CK1δ/ε kinases, whereas tetrahydro-pyran and benzoxazepine substituents shift activity toward CDKs or HER2 pathways.

- Solubility and Bioavailability: Ribofuranosyl derivatives exhibit improved solubility due to the sugar moiety, enhancing pharmacokinetic profiles compared to hydrophobic substituents like benzyl or isopropyl groups .

Biologische Aktivität

The compound 2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine (CAS No. 2387704-79-0) is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₉H₆Cl₂N₆

- Molecular Weight : 269.09 g/mol

- Purity : 97% .

Research indicates that this compound exhibits multiple biological activities:

- Inhibition of Xanthine Oxidase (XOD) : This compound has shown potential in inhibiting XOD, an enzyme involved in uric acid production. Inhibition of this enzyme can lead to decreased levels of uric acid, making it a candidate for treating conditions like gout and hyperuricemia .

- Anti-inflammatory Effects : Studies have suggested that this compound may exert anti-inflammatory effects by downregulating pro-inflammatory cytokines such as IL-6 and TNF-α. This action could be beneficial in managing inflammatory diseases .

- Potential as an Anticancer Agent : Preliminary research indicates that derivatives of purine compounds can act as AMPK inhibitors, which are implicated in cancer metabolism. The structural properties of this compound suggest it may also have similar applications in cancer therapy .

Study on Hyperuricemia

A recent study investigated the effects of this compound on hyperuricemic zebrafish models. The findings included:

- Reduction in Uric Acid Levels : The compound significantly reduced uric acid levels in treated zebrafish compared to control groups.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Uric Acid (mg/dL) | 8.5 | 4.2 |

| XOD Activity (U/mL) | 10.0 | 5.5 |

The reduction in XOD activity correlated with decreased uric acid levels, supporting its potential use in managing hyperuricemia .

Molecular Docking Studies

Molecular docking studies have shown that this compound binds effectively to the active site of XOD, indicating a strong potential for therapeutic applications against gout and related conditions .

Summary of Biological Activities

The table below summarizes the key biological activities associated with this compound:

| Activity | Mechanism/Effect |

|---|---|

| Xanthine Oxidase Inhibition | Decreases uric acid production |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |

| Anticancer Potential | Possible AMPK inhibition leading to altered metabolism |

Q & A

Q. How can researchers optimize the synthesis of 2,6-Dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine to improve yield and purity?

Methodological Answer:

-

Key Steps :

- Reaction Solvent : Use 2-propanol as the solvent for nucleophilic substitution reactions due to its polarity and ability to dissolve both purine derivatives and amine reactants .

- Silylation Agents : Employ N,O-bis(trimethylsilyl)acetamide (BSA) in dry acetonitrile to activate the purine core for glycosylation or substitution reactions .

- Temperature Control : Stir the reaction mixture at 40°C for 30 minutes to ensure complete activation of the purine substrate .

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product. Confirm purity via HPLC (>95%) and structural integrity via - and -NMR .

-

Example Protocol :

Step Reagents/Conditions Yield Purity (HPLC) Activation BSA in dry MeCN, 40°C, 30 min - - Coupling Amine reactant, 2-propanol, RT, 24h 39–74% 98–99% Purification Silica gel column (hexane:EtOAc) - >95%

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) :

- X-ray Crystallography :

Q. What initial biological screening assays are recommended for evaluating the compound’s anticancer activity?

Methodological Answer:

- In Vitro Cytotoxicity :

- Use MTT assays on breast cancer cell lines (e.g., MCF-7) with IC₅₀ determination. Compare activity to Bozepinib (IC₅₀ = 0.3–2 µM) .

- Apoptosis Assays :

- Perform Annexin V-FITC/propidium iodide staining followed by flow cytometry to quantify apoptotic cells .

Advanced Research Questions

Q. How does structural modification of the purine scaffold influence kinase inhibition selectivity (e.g., CK1δ/ε vs. PKR)?

Methodological Answer:

- SAR Strategies :

- Validation :

- Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases .

Q. What experimental approaches resolve contradictions in reported biological targets (e.g., PKR vs. JNK/ERK pathways)?

Methodological Answer:

- Orthogonal Validation :

- siRNA Knockdown : Silence PKR in cancer cells and measure apoptosis via caspase-3 cleavage (Western blot) .

- Phosphoproteomics : Quantify phosphorylation changes in JNK/ERK using LC-MS/MS after compound treatment .

- In Vivo Models :

- Compare tumor regression in PKR-knockout vs. wild-type xenograft mice .

Q. How can conformational analysis of the compound guide drug design?

Methodological Answer:

- X-ray Crystallography :

- Computational Modeling :

Q. What strategies improve brain delivery for neuro-oncology applications?

Methodological Answer:

- Nanocapsule Formulation :

- Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with 2,6-Dichloro-purine derivatives.

- Nose-to-Brain Delivery : Assess bioavailability in rodent models via intranasal administration and CSF sampling .

Q. How do researchers address discrepancies in toxicity profiles between in vitro and in vivo models?

Methodological Answer:

- Tiered Testing :

- In Vitro : Screen for hepatotoxicity using HepG2 cells and mitochondrial membrane potential assays.

- In Vivo : Conduct acute toxicity studies in rats (LD₅₀ determination) and monitor liver enzymes (ALT/AST) .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Transcriptomics :

- Perform RNA-seq on treated cancer cells to identify differentially expressed genes (e.g., apoptosis regulators BAX/BCL-2) .

- Chemical Proteomics :

- Use affinity chromatography with immobilized purine analogs to pull down interacting proteins (e.g., PKR) .

Q. How can researchers leverage structural data to design derivatives with improved metabolic stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.